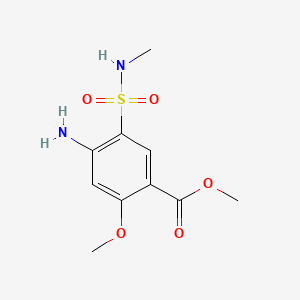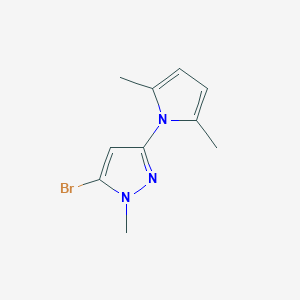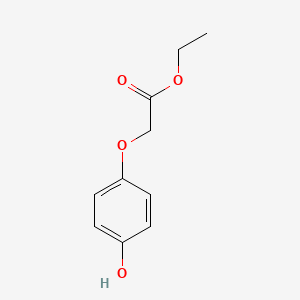
2-Chloro-2-fluoropropane
Vue d'ensemble
Description
2-Chloro-2-fluoropropane is a chemical compound with the formula C3H6ClF. It has a molecular weight of 96.531 .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, six hydrogen atoms, one chlorine atom, and one fluorine atom .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 35.3±8.0 °C at 760 mmHg, and a molecular refractivity of 20.9±0.3 cm3 . It has a vapor pressure of 525.4±0.1 mmHg at 25°C, an enthalpy of vaporization of 26.9±3.0 kJ/mol, and a flash point of -48.8±5.3 °C .Applications De Recherche Scientifique
1. Photocyclization and Chemical Reactions
2-Chloro-substituted compounds, such as 2-chloro-1,3-diarylpropan-1,3-diones, are involved in photocyclization reactions leading to the formation of flavones. The photochemical behavior of these compounds depends significantly on the nature of the halogen atom and the presence of electron-donor groups on the phenyl ring. In some cases, cyclization to flavones is the sole reaction pathway, indicating the potential use of 2-chloro-2-fluoropropane derivatives in synthetic organic chemistry for the production of specific flavone structures (Košmrlj & Šket, 2007).
2. Intramolecular Reactions and Catalysis
2-Chloro and 2-fluoro aryl thioureas exhibit regioselective intramolecular C–S bond formation catalyzed by transition metals like Cu(I) and Pd(II). This process involves dehalogenative paths and C–H activation strategies, demonstrating the application of this compound derivatives in facilitating intramolecular reactions and the development of catalytic processes (Sahoo et al., 2012).
3. Molecular Structure and Spectroscopy
Studies on molecules like 2-chloro-4-fluorotoluene using microwave spectroscopy and quantum chemistry reveal insights into molecular structure, internal rotation, and nuclear quadrupole coupling. These findings highlight the potential use of this compound derivatives in advancing spectroscopic techniques and understanding molecular dynamics (Nair et al., 2020).
4. Stereoselective Synthesis
The 2-chloro-2-methylpropanoic ester serves as a steering group in glycosidation reactions, facilitating rapid and efficient synthesis of sterically hindered alcohols under mild conditions. This application underscores the role of this compound derivatives in stereoselective synthesis, offering high yield and selectivity without forming undesired side products (Szpilman & Carreira, 2009).
Safety and Hazards
In case of exposure to 2-Chloro-2-fluoropropane, it’s advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
2-chloro-2-fluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClF/c1-3(2,4)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDRISGAWJUQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576896 | |
| Record name | 2-Chloro-2-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420-44-0 | |
| Record name | Propane, 2-chloro-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


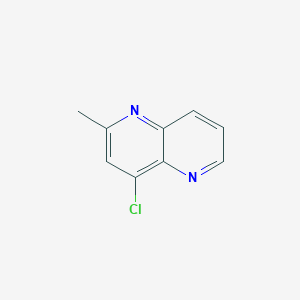
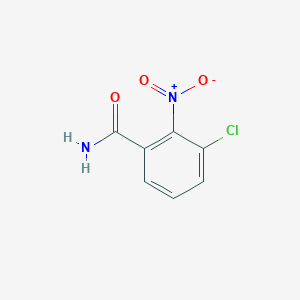

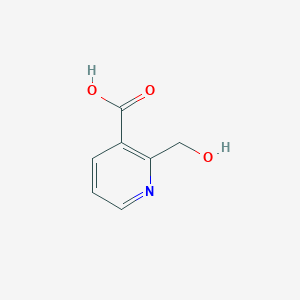
![9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1611257.png)


![4H-indeno[1,2-b]thiophen-4-one](/img/structure/B1611261.png)


